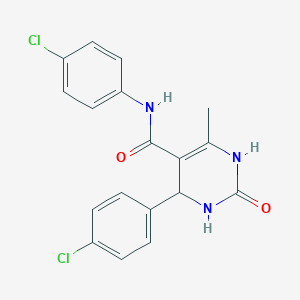
N,4-bis(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-bis(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15Cl2N3O2 and its molecular weight is 376.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,4-bis(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with two 4-chlorophenyl substituents and a methyl group at the 6-position, along with a carboxamide functional group. This unique arrangement enhances its chemical reactivity and biological efficacy. The molecular formula is C18H14Cl2N2O with a molecular weight of approximately 366.22 g/mol.
Antiinflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The presence of chlorophenyl groups is believed to enhance its interaction with biological targets involved in inflammation pathways. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating conditions characterized by chronic inflammation.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been reported to exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, the compound demonstrated cytotoxicity against human cancer cells in vitro, leading to decreased cell viability and increased apoptotic markers .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Topoisomerase Inhibition : The compound has been identified as a potential inhibitor of topoisomerase II , an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and subsequent cancer cell death .
- Anti-apoptotic Pathways : By modulating signaling pathways associated with apoptosis, such as the NF-kB pathway, the compound may enhance apoptotic processes in cancer cells while suppressing inflammatory responses.
Case Studies
Several case studies provide insight into the effectiveness of this compound:
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Skok et al., 2023 | Identified as a potent inhibitor of TopoIIα; induced apoptosis in prostate cancer cells | PCa cell lines |
| Jiang et al., 2023 | Showed significant cytotoxicity against hepatocarcinoma cells; increased ROS levels leading to apoptosis | SMMC-7721 and HepG2 |
| Matias-Barrios et al., 2023 | Enhanced solubility and metabolic stability; retained TopoII inhibitory activities | Various cancer cell lines |
特性
IUPAC Name |
N,4-bis(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWMPQXAFKHECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













